![molecular formula C36H38N2O6 B8235334 Hayatine](/img/structure/B8235334.png)
Hayatine
Overview
Description
Hayatine is a natural product found in Aristolochia macrophylla, Cyclea hypoglauca, and other organisms with data available.
Scientific Research Applications
Spectroscopic and Quantum Chemical Analysis
Hayatine, a natural product and alkaloid, has been extensively analyzed using spectroscopic and quantum chemical methods. Studies like the one by Mishra et al. (2015) have employed ab initio Hartree–Fock and density functional theory to perform structural and spectroscopic analysis of Hayatine hydrochloride. Such analyses are crucial for understanding the structure-activity relationship, which informs the quality control of medicines and drug-receptor interactions (Mishra, Srivastava, Tandon, & Jain, 2015).
Crystal Structure Analysis
The crystal structure of derivatives of Hayatine, such as Daijisong (Hayatine dimethiodide), has been established through single-crystal X-ray analysis. This type of research, illustrated in the work of Leger et al. (2004), is vital for the unequivocal establishment of the complete structure of such compounds, contributing significantly to the field of medicinal chemistry and drug design (Leger, Guillon, Massip, Saxena, Négrier, & Jarry, 2004).
Phyto-Pharmacological Perspectives
Hayatine is also a subject of interest in the field of Ayurvedic medicine. Singh and Nishteswar (2013) reviewed the phyto-constituents and pharmacological activities of plants containing Hayatine and other similar alkaloids. Their research highlights the potential of Hayatine in applications like anti-inflammatory, analgesic, and cardioprotective activities (Singh & Nishteswar, 2013).
Pharmacological Activity of Alkaloids
Alves et al. (2017) focused on the genus Cissampelos, which contains Hayatine, highlighting its various pharmacological activities such as anti-inflammatory and immunomodulation. Their study underscores the role of Hayatine and related compounds in developing new therapeutic agents (Alves, Scotti, Scotti, Mendonça, Filho, de Melo, Dos Santos, & Diniz, 2017).
properties
IUPAC Name |
10,25-dimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38N2O6/c1-37-13-11-23-18-31(41-3)32-20-26(23)27(37)15-21-5-8-25(9-6-21)43-36-34-24(19-33(42-4)35(36)40)12-14-38(2)28(34)16-22-7-10-29(39)30(17-22)44-32/h5-10,17-20,27-28,39-40H,11-16H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZXDRGWBULKFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)N(CCC6=CC(=C5O)OC)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hayatine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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